molecular formula C25H23ClN4O4 B2851169 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 946370-99-6

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2851169
CAS No.: 946370-99-6
M. Wt: 478.93
InChI Key: DHPJOOVAWGWTFJ-UHFFFAOYSA-N
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Description

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a pyridinone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Synthesis of the pyridinone moiety: This involves the formation of the pyridinone ring, which can be synthesized through various methods, including condensation reactions.

    Coupling of the ethoxyphenylacetamide: The final step involves coupling the ethoxyphenylacetamide to the previously synthesized intermediate, often using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide include other oxadiazole derivatives and pyridinone-containing compounds These compounds may share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Biological Activity

The compound 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The molecular formula for the compound is C20H22ClN3O3C_{20}H_{22}ClN_3O_3, with a molecular weight of approximately 377.85 g/mol. The structure features a 1,2,4-oxadiazole ring and a dihydropyridine moiety, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer progression and microbial resistance. Key mechanisms include:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as p53 .
  • Cell Cycle Arrest : Studies indicate that it can induce G1 phase arrest in cancer cell lines such as MCF-7 and HCT-116, effectively halting cell proliferation .
  • Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against various pathogens, although specific mechanisms remain to be fully elucidated .

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cell lines:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-70.48Doxorubicin1.93
HCT-1160.19Tamoxifen10.38
A5490.78--
A3751.54--

These results indicate that the compound's activity is comparable or superior to established chemotherapeutics like doxorubicin and tamoxifen .

Antimicrobial Activity

In addition to anticancer effects, the compound exhibits antimicrobial properties against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains .

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MCF-7 cells, revealing that modifications at the para position of the aromatic ring significantly enhanced biological activity .
  • Molecular Docking Studies : Molecular docking studies have indicated strong interactions between the compound and target proteins involved in cancer proliferation pathways, suggesting a rational basis for its observed biological effects .

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-4-33-20-10-8-19(9-11-20)27-21(31)14-30-16(3)12-15(2)22(25(30)32)24-28-23(29-34-24)17-6-5-7-18(26)13-17/h5-13H,4,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPJOOVAWGWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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